molecular formula C16H18N2O5S B13765000 N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide

N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide

Cat. No.: B13765000
M. Wt: 350.4 g/mol
InChI Key: NDZLXMPZNXTVLW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide involves several steps. One common method includes the reaction of 3,4,5-trimethoxy phenylacetate with 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide in the presence of a catalyst such as DMAP (dimethylaminopyridine) . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Properties

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

N-[4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl]methanesulfonamide

InChI

InChI=1S/C16H18N2O5S/c1-22-15-9-13(18-24(2,20)21)16(8-12(15)14(19)10-17)23-11-6-4-3-5-7-11/h3-9,18H,10,17H2,1-2H3

InChI Key

NDZLXMPZNXTVLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CN)OC2=CC=CC=C2)NS(=O)(=O)C

Origin of Product

United States

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